molecular formula C15H13ClN2O5 B4960450 5-chloro-2-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide

5-chloro-2-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide

Cat. No.: B4960450
M. Wt: 336.72 g/mol
InChI Key: SKKRGWJUQLGDEV-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide is an organic compound with the molecular formula C14H11ClN2O4 This compound is characterized by its complex structure, which includes a benzamide core substituted with chloro, methoxy, and nitrophenyl groups

Properties

IUPAC Name

5-chloro-2-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O5/c1-22-10-4-5-12(13(8-10)18(20)21)17-15(19)11-7-9(16)3-6-14(11)23-2/h3-8H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKRGWJUQLGDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multiple steps:

    Methoxylation: The methoxy groups are introduced via methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Chlorination: The chloro group can be introduced through chlorination reactions, typically using thionyl chloride or phosphorus pentachloride.

    Amidation: The final step involves the formation of the benzamide structure through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and chlorination steps, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Formation of corresponding aldehydes or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-chloro-2-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study the effects of nitro and methoxy substituents on biological activity. It may serve as a model compound for understanding the interactions of similar structures with biological macromolecules.

Medicine

Potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural features may be optimized to enhance biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 5-chloro-2-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide exerts its effects depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the methoxy and chloro groups can influence the compound’s binding affinity to proteins or enzymes. The benzamide core may interact with specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-methoxy-N-(4-nitrophenyl)benzamide: Lacks the additional methoxy group on the nitrophenyl ring.

    5-chloro-2-methoxy-N-(4-methoxyphenyl)benzamide: Lacks the nitro group.

    5-chloro-2-methoxy-N-(2-nitrophenyl)benzamide: The nitro group is positioned differently on the phenyl ring.

Uniqueness

The presence of both methoxy and nitro groups on the phenyl ring, along with the chloro substitution on the benzamide core, makes 5-chloro-2-methoxy-N-(4-methoxy-2-nitrophenyl)benzamide unique. This combination of functional groups can lead to distinct chemical reactivity and biological activity, differentiating it from similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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